molecular formula C22H22O6 B1263901 Alisiaquinone B

Alisiaquinone B

Cat. No.: B1263901
M. Wt: 382.4 g/mol
InChI Key: FYMHBDYBAOKOHD-YSFYHYPLSA-N
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Description

Alisiaquinone B is a meroterpenoid compound isolated from marine sponges, notably from New Caledonian deep-sea species . Structurally, it belongs to a family of sesquiterpene benzoquinones, characterized by a fused tetracyclic or polycyclic terpenoid backbone linked to a quinone moiety . This compound exhibits potent anti-malarial activity, particularly against chloroquine-resistant Plasmodium falciparum strains, targeting key enzymes such as Plasmodium kinase Pfnek-1 and protein farnesyltransferase . Its mechanism involves disrupting parasitic electron transport and ATP synthesis, leading to apoptosis .

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

(1S,13R,16S,20S)-13-hydroxy-7-methoxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9-tetraene-5,8,12-trione

InChI

InChI=1S/C22H22O6/c1-20-5-4-6-21(2)14-8-11-12(17(24)16(27-3)9-15(11)23)7-13(14)18(25)22(26,19(20)21)28-10-20/h7-9,19,26H,4-6,10H2,1-3H3/t19-,20-,21-,22+/m1/s1

InChI Key

FYMHBDYBAOKOHD-YSFYHYPLSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C

Canonical SMILES

CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=C4)C(=O)C(=CC5=O)OC)(OC2)O)C

Synonyms

alisiaquinone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alisiaquinones A, C, and Alisiaquinol

  • Alisiaquinone A: Shares the core meroterpenoid structure but differs in substituents. It inhibits Pfnek-1 with anti-malarial IC50 values in the micromolar range (~1–3 µM), comparable to xestoquinone .
  • Alisiaquinone C: Features a taurine-derived heterocyclic substitution, enhancing its anti-malarial potency. It exhibits submicromolar activity against chloroquine-resistant P. falciparum (IC50 = 0.08–0.21 µM) and dual inhibition of Pfnek-1 and farnesyltransferase . This substitution reduces toxicity compared to Alisiaquinone A/B .
  • Alisiaquinol: A reduced hydroquinone form of Alisiaquinone A, with similar anti-malarial targets but lower reported efficacy .

Neopetrosiquinones A and B

These sesquiterpene benzoquinones, isolated from deep-water sponges, share structural motifs with Alisiaquinone A. However, their bioactivity diverges:

  • Neopetrosiquinone A: Shows cytotoxicity against colorectal (DLD-1, IC50 = 3.7 µM) and pancreatic (PANC-1, IC50 = 6.1 µM) cancer cells but lacks significant anti-malarial activity .
  • Neopetrosiquinone B: Less potent in cytotoxicity (IC50 = 9.8–13.8 µM), highlighting the role of hydroxylation patterns in activity .

Xestoquinone and Ilimaquinone

  • Xestoquinone: A structurally related benzoquinone with moderate anti-malarial activity (IC50 ~3 µM) via Pfnek-1 inhibition.
  • Ilimaquinone: From Dactylospongia elegans, it shares anti-malarial targets but has higher toxicity, underscoring Alisiaquinones’ improved therapeutic windows .

Comparison with Functionally Similar Compounds

Anti-Malarial Meroterpenoids

Compound Source Target IC50 (µM) Key Feature Reference
Alisiaquinone C New Caledonian sponge Pfnek-1, farnesyltransferase 0.08–0.21 (CQR strains) Taurine substituent
Pelorol Hyrtios erectus Chloroquine-resistant P. falciparum 0.80 Strongest in class
Limaquinone Micronesian sponges P. falciparum Dd2 strain 2.11 Moderate activity
Smenotronic acid Marine sponges P. falciparum Dd2 strain 3.51 Structural simplicity

Cytotoxic Terpenyl-Quinones

Compound Source Activity (Cell Line) IC50 (µM) Structural Note Reference
Neopetrosiquinone A Petrosiidae sponge DLD-1 (colorectal) 3.7 Hydroxylation at C-12
Alisiaquinone A New Caledonian sponge PKS18 (M. tuberculosis) N/A (high binding affinity) Broad-spectrum target
Xestoquinone Xestospongia sp. AsPC-1 (pancreatic) 6.1 Shared core with Alisiaquinones

Structure-Activity Relationship Insights

  • Substituent Effects: The 28-iodo substitution in synthetic Saiyacenol B enhances anti-leishmanial activity (IC50 = 5.4 µM vs. 10.3 µM for unmodified compound) . Similarly, Alisiaquinone C’s taurine group boosts anti-malarial potency and selectivity .
  • Redox Properties: Quinone moieties enable electron transport disruption, critical in anti-parasitic activity. Reduced forms (e.g., Alisiaquinol) often show diminished efficacy .

Q & A

Q. What methodologies validate the proposed mechanisms of action for this compound in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target dependency. Spatial-temporal effects are tracked via live-cell imaging or single-cell RNA sequencing. Pharmacodynamic markers (e.g., phosphorylated proteins) are quantified using Western blot or multiplex immunoassays. Cross-reference with pathway enrichment analysis (e.g., KEGG, GO terms) .

Data Analysis and Reproducibility

Q. How should researchers ensure the reproducibility of this compound’s reported spectral data?

  • Methodological Answer : Publish raw NMR (FID files) and MS spectra in open repositories (e.g., Zenodo). Annotate peaks with δ values (ppm) and coupling constants (J). For crystallographic data, deposit CIF files in the Cambridge Structural Database. Include batch-specific purity certificates in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R², AIC). For heterogeneous data, apply mixed-effects models or bootstrapping. Pre-specify outlier exclusion criteria to avoid bias .

Comparative and Translational Studies

Q. How do structural analogs of this compound inform its pharmacological potential?

  • Methodological Answer : Synthesize analogs with modifications at key functional groups (e.g., quinone moiety). Compare bioactivity profiles using panel assays (e.g., NCI-60 cancer cell lines). Assess metabolic stability in liver microsomes. Prioritize analogs with improved therapeutic indices (e.g., LD₅₀/IC₅₀ ratios) .

Q. What interdisciplinary approaches advance the study of this compound’s ecological roles?

  • Methodological Answer : Combine metagenomics to identify producing organisms in environmental samples and ecological network analysis to assess symbiotic relationships. Use isotope-labeled feeding experiments to trace nutrient cycling in marine ecosystems .

Guidance for Manuscript Preparation

Q. How should researchers structure a manuscript to highlight the novelty of this compound findings?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the introduction. In the discussion, contrast results with prior studies, emphasizing mechanistic insights or unresolved questions. Follow journal-specific guidelines for graphical abstracts (e.g., minimal structures, bold colors) .

Q. What are common pitfalls in reporting the synthesis of this compound, and how can they be avoided?

  • Methodological Answer : Avoid omitting critical details like reaction atmosphere (e.g., inert gas) or workup steps. Use standardized nomenclature for compounds and solvents. Disclose failed attempts to aid troubleshooting. Cross-check spectral data against published spectra for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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